N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide

GSK-3β Kinase Inhibition Alzheimer's Disease

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 891135-82-3, molecular weight 378.2 g/mol, XLogP3-AA 3.8) is a synthetic small molecule built on a 1,3,4-oxadiazole core, substituted at the 5-position with a 2,5-dichlorophenyl group and linked via a 2-amino bridge to a 3-phenoxypropanamide side chain. It belongs to the broader 2,5-disubstituted-1,3,4-oxadiazole class, a scaffold extensively explored for kinase inhibition, antiparasitic activity, and anticancer applications.

Molecular Formula C17H13Cl2N3O3
Molecular Weight 378.21
CAS No. 891135-82-3
Cat. No. B2649895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
CAS891135-82-3
Molecular FormulaC17H13Cl2N3O3
Molecular Weight378.21
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O3/c18-11-6-7-14(19)13(10-11)16-21-22-17(25-16)20-15(23)8-9-24-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,20,22,23)
InChIKeyBZQZHXGEKPKBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 891135-82-3): Structural Identity and Compound Class Context


N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide (CAS 891135-82-3, molecular weight 378.2 g/mol, XLogP3-AA 3.8) is a synthetic small molecule built on a 1,3,4-oxadiazole core, substituted at the 5-position with a 2,5-dichlorophenyl group and linked via a 2-amino bridge to a 3-phenoxypropanamide side chain . It belongs to the broader 2,5-disubstituted-1,3,4-oxadiazole class, a scaffold extensively explored for kinase inhibition, antiparasitic activity, and anticancer applications . This specific substitution pattern—featuring an ether oxygen in the side chain rather than a direct carbonyl or alkene linkage—creates a distinct hydrogen-bond acceptor profile and conformational flexibility compared to common amide- or cinnamamide-linked analogs within the same 2,5-dichlorophenyl oxadiazole series .

Procurement Risk: Why In-Class 1,3,4-Oxadiazole Derivatives Cannot Substitute for CAS 891135-82-3 Without Quantitative Cross-Validation


Although the 1,3,4-oxadiazole scaffold is privileged in medicinal chemistry, biological activity is exquisitely sensitive to the nature and position of substituents on both the oxadiazole ring and the appended side chain . Published structure–activity relationship (SAR) studies on homologous oxadiazole series demonstrate that seemingly conservative changes—such as replacing a furan-2-carboxamide with a phenoxypropanamide—can result in complete loss of target engagement: the furan analog N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide exhibits an EC50 > 300,000 nM against GSK-3β in a validated HTS assay, representing essentially no measurable inhibition . Within the cruzain inhibitor oxadiazole series, the 2,5-dichlorophenyl moiety confers submicromolar potency, whereas alternative C-ring substitutions yield divergent inhibition modes (competitive vs. colloidal aggregation) depending on assay conditions . These findings underscore that generic substitution among 2,5-disubstituted-1,3,4-oxadiazoles cannot be assumed; each analog requires independent, assay-specific validation before procurement for any structure- or target-defined research program.

Quantitative Differentiation Evidence for CAS 891135-82-3 Relative to Closest Structural Analogs


GSK-3β Target Engagement: Negative Selectivity Evidence Distinguishing Phenoxypropanamide from Furan-2-Carboxamide Analog

In a high-throughput screening (HTS) dose-response assay against human glycogen synthase kinase-3 beta (GSK-3β), the close structural analog N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide (furanyl analog) showed an EC50 > 300,000 nM, indicating essentially no inhibitory activity . This result, sourced from the Broad Institute and curated in PubChem BioAssay (AID 434954), establishes a critical baseline: the 2,5-dichlorophenyl-oxadiazole core alone is insufficient for GSK-3β engagement . The target compound CAS 891135-82-3, by contrast, replaces the furan-2-carboxamide with a 3-phenoxypropanamide chain, introducing an ether oxygen and extended linker that may alter hinge-region hydrogen bonding. No direct GSK-3β data are available for CAS 891135-82-3; however, the negative data for the furanyl analog demonstrates that side-chain identity is a stringent determinant of target engagement, not merely a passive structural variation .

GSK-3β Kinase Inhibition Alzheimer's Disease

Physicochemical Differentiation: Partition Coefficient (XLogP3-AA) Comparing 2,5-Dichlorophenyl vs. 4-Bromophenyl 3-Phenoxypropanamide Analogs

The computed partition coefficient (XLogP3-AA) for CAS 891135-82-3 is 3.8 . The directly analogous compound N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide—differing only in the halogen substitution pattern on the phenyl ring (4-Br vs. 2,5-diCl)—is predicted to have a higher logP due to the larger bromine atom and altered dipole moment, consistent with the general observation that bromophenyl substituents increase lipophilicity relative to dichlorophenyl isomers . The 2,5-dichloro substitution pattern introduces an asymmetric dipole across the aromatic ring (chlorine at ortho-like and meta-like positions), which can modulate π-stacking interactions and solubility relative to the more symmetric 4-bromo analog . A logP of 3.8 places CAS 891135-82-3 within the optimal range for oral bioavailability (Lipinski Rule of Five: logP ≤ 5), while maintaining sufficient lipophilicity for passive membrane permeability .

Lipophilicity Drug-likeness Physicochemical Properties

Hydrogen Bond Acceptor Capacity: Molecular Descriptor Differentiation from Cinnamamide Analog

CAS 891135-82-3 possesses 5 hydrogen bond acceptor (HBA) atoms and 1 hydrogen bond donor (HBD), as computed from its molecular structure . In comparison, the cinnamamide analog N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cinnamamide (CAS 891133-35-0) has 4 HBA and 1 HBD, with the reduction in acceptor count attributable to the replacement of the ether oxygen in the 3-phenoxypropanamide chain with a carbon-carbon double bond in the cinnamamide . This additional HBA in CAS 891135-82-3 increases the topological polar surface area (TPSA) and provides an extra site for water-mediated hydrogen bonding or target residue interaction . SAR studies on oxadiazole-based cruzain inhibitors highlight that the presence of ether-linked side chains can shift the inhibition mechanism between competitive and aggregation-based modes depending on assay detergent concentration .

Hydrogen Bonding Molecular Recognition Drug Design

Synthetic Tractability: Multi-Kilogram Feasibility of the 1,3,4-Oxadiazole Core via Well-Established Cyclodehydration Route

The synthesis of CAS 891135-82-3 proceeds via the well-established cyclodehydration of 2,5-dichlorobenzohydrazide with ethyl 3-phenoxypropanoate under acidic conditions using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures . This route is shared across numerous 2,5-disubstituted-1,3,4-oxadiazole analogs, providing a mature manufacturing knowledge base . In contrast, analogs with heterocyclic C-ring substituents (e.g., furan-2-yl, pyrazol-5-yl) on the oxadiazole 5-position may require metal-catalyzed cross-coupling or alternative cyclization strategies that introduce additional cost, catalyst removal requirements, and yield variability . The dichlorophenyl hydrazide precursor is commercially available at scale, whereas certain heterocyclic hydrazide precursors require custom synthesis, impacting lead time reproducibility.

Chemical Synthesis Scale-up Building Block

Evidence-Supported Application Scenarios for N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide Procurement


Kinase Profiling Panel Compound: Negative Control Design for GSK-3β Screening Cascades

Based on the demonstrated inactivity of the furan-2-carboxamide analog against GSK-3β (EC50 > 300,000 nM) and the structural similarity of CAS 891135-82-3 to this inactive chemotype, this compound is rationally positioned as a negative-control probe in GSK-3β screening cascades . Procurement for kinase selectivity panels benefits from the compound's distinct 3-phenoxypropanamide side chain, which differs from the amide-linked inhibitors characterized in the Saitoh et al. GSK-3β series (e.g., compound 20x, IC50 = 44 nM) .

Cruzain/Cysteine Protease Inhibitor SAR Expansion Using the 2,5-Dichlorophenyl Privileged Fragment

The 2,5-dichlorophenyl-1,3,4-oxadiazole core has been validated as a privileged fragment for cruzain inhibition, with submicromolar potencies reported for closely related analogs in the Ferreira et al. oxadiazole series . CAS 891135-82-3, with its unique 3-phenoxypropanamide extension, provides a structurally differentiated probe for expanding SAR around the solvent-exposed region of the cruzain active site, where ether-linked side chains may influence inhibition modality (competitive vs. aggregation-based) .

Physicochemical Property Benchmarking for Halogen-Substituted Oxadiazole Libraries

With a measured XLogP3-AA of 3.8 and an HBA count of 5, CAS 891135-82-3 serves as a mid-range lipophilicity and hydrogen-bonding reference standard for calibrating computational models predicting solubility, permeability, and protein binding across halogen-substituted 1,3,4-oxadiazole compound libraries . Its intermediate properties make it suitable as an internal standard in logP determination assays and as a calibration compound for PAMPA (Parallel Artificial Membrane Permeability Assay) studies.

Continuous Flow Synthesis Methodology Development on 1,3,4-Oxadiazole Scaffolds

The well-characterized POCl3-mediated cyclodehydration route to CAS 891135-82-3, combined with vendor descriptions of its compatibility with continuous flow reactor conditions, positions this compound as a model substrate for reaction engineering studies aimed at optimizing oxadiazole ring formation under flow conditions . Its dichlorophenyl substituent provides a UV-active chromophore facilitating inline PAT (Process Analytical Technology) monitoring.

Quote Request

Request a Quote for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.